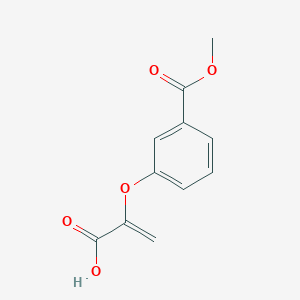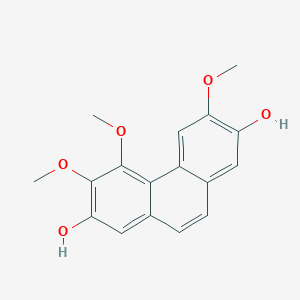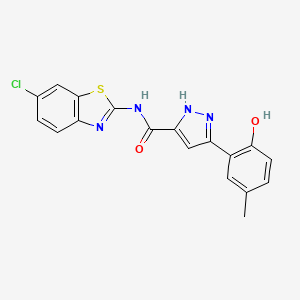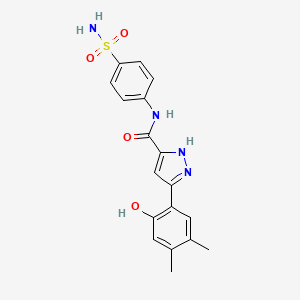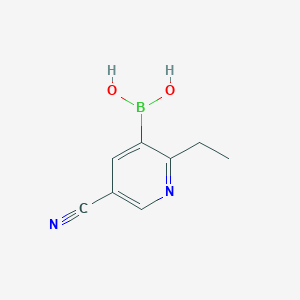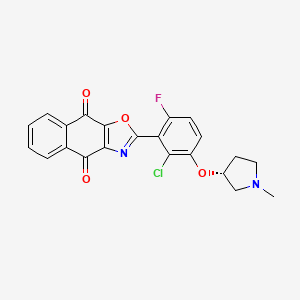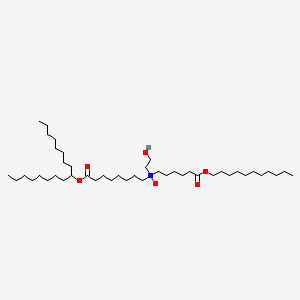
SM-102 N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SM-102 N-oxide is a synthetic amino lipid derivative, known for its role as a potential impurity in commercial preparations of SM-102. The compound is characterized by its chemical formula ( \text{C}{44}\text{H}{87}\text{NO}_6 ) and a molecular weight of 726.2 g/mol . This compound is primarily used in the field of lipid-based drug delivery systems, particularly in the formulation of lipid nanoparticles for mRNA-based vaccines .
Métodos De Preparación
The synthesis of SM-102 N-oxide involves a series of chemical reactions starting from the parent compound SM-102. The final step in the preparation of SM-102 involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester The preparation of this compound likely follows a similar synthetic route, with additional steps to introduce the N-oxide functional group
Análisis De Reacciones Químicas
SM-102 N-oxide undergoes various types of chemical reactions, including:
Oxidation: The introduction of the N-oxide functional group itself is an oxidation reaction.
Reduction: this compound can be reduced back to its parent compound, SM-102, under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
SM-102 N-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid oxidation and reduction reactions.
Biology: Plays a role in the development of lipid nanoparticles for drug delivery, particularly in mRNA-based vaccines.
Medicine: Utilized in the formulation of lipid nanoparticles for the delivery of therapeutic agents, including mRNA vaccines.
Industry: Employed in the production of lipid-based drug delivery systems and as a potential impurity marker in quality control processes
Mecanismo De Acción
The mechanism of action of SM-102 N-oxide involves its role as a component of lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by protecting the mRNA from degradation and promoting its uptake by cells. The N-oxide functional group may influence the overall charge and stability of the lipid nanoparticle, thereby affecting its interaction with cellular membranes and endosomal escape .
Comparación Con Compuestos Similares
SM-102 N-oxide can be compared with other similar compounds, such as:
SM-102: The parent compound, which lacks the N-oxide functional group.
ALC-0315: Another ionizable lipid used in lipid nanoparticle formulations.
Distearoylphosphatidylcholine: A phospholipid used in lipid nanoparticle formulations.
DMG-PEG 2000: A PEGylated lipid used to stabilize lipid nanoparticles.
The uniqueness of this compound lies in its N-oxide functional group, which may impart different chemical and physical properties compared to its parent compound and other similar lipids.
Propiedades
Fórmula molecular |
C44H87NO6 |
|---|---|
Peso molecular |
726.2 g/mol |
Nombre IUPAC |
8-heptadecan-9-yloxy-N-(2-hydroxyethyl)-8-oxo-N-(6-oxo-6-undecoxyhexyl)octan-1-amine oxide |
InChI |
InChI=1S/C44H87NO6/c1-4-7-10-13-16-17-18-24-32-41-50-43(47)35-29-25-31-38-45(49,39-40-46)37-30-23-19-22-28-36-44(48)51-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
Clave InChI |
YNUITBCJKUWYSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)CCCCC[N+](CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




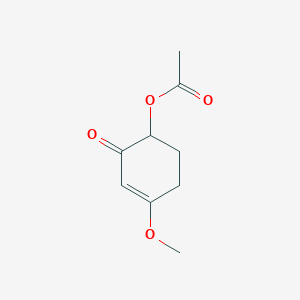

![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
